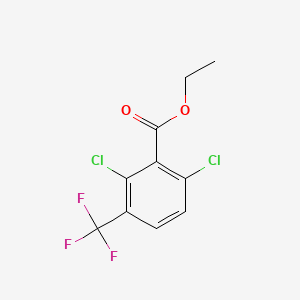
Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7Cl2F3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate typically involves the esterification of 2,6-dichloro-3-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2,6-dichloro-3-(trifluoromethyl)benzoic acid.
Reduction: 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms may participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,6-dichloro-4-(trifluoromethyl)benzoate
- Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate
- Ethyl 2,4-dichloro-3-(trifluoromethyl)benzoate
Uniqueness
This compound is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which influence its reactivity and interaction with biological targets. The presence of both electron-withdrawing groups (chlorine and trifluoromethyl) makes it a valuable intermediate in organic synthesis, offering distinct properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H7Cl2F3O2 |
|---|---|
Peso molecular |
287.06 g/mol |
Nombre IUPAC |
ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-2-17-9(16)7-6(11)4-3-5(8(7)12)10(13,14)15/h3-4H,2H2,1H3 |
Clave InChI |
YHIHVKBXICKPGX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



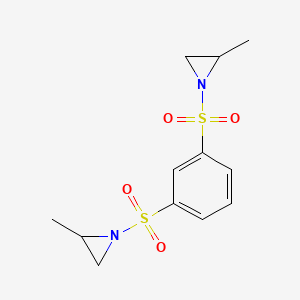

![3-[1,3,3-Tris(2-cyanoethyl)-2-oxo-cyclopentyl]propanenitrile](/img/structure/B14017537.png)
![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
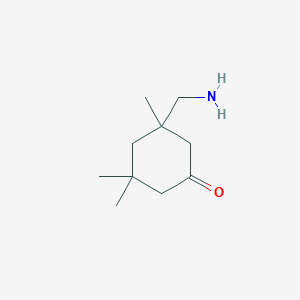
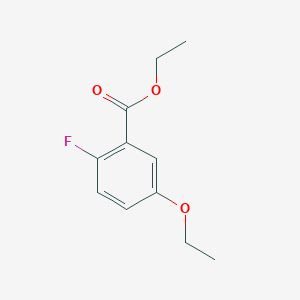
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
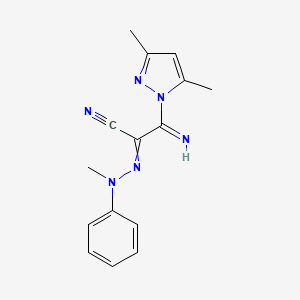
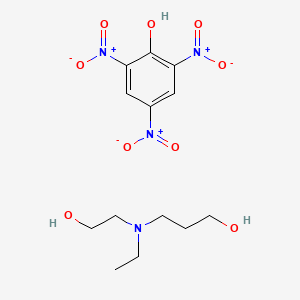
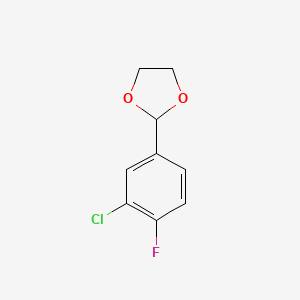
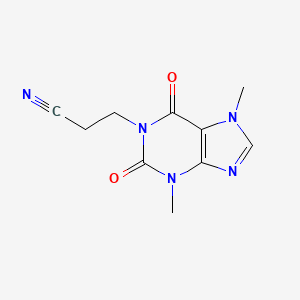
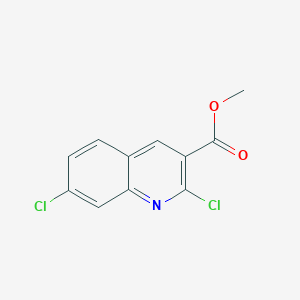
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
